![molecular formula C26H22N2O4 B4059593 [4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B4059593.png)
[4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid
Overview
Description
Indole is a heterocyclic compound that is widely distributed in nature and is an important component of many biologically active compounds . Acetic acid is a simple carboxylic acid that is a key component in many chemical reactions. The compound you mentioned seems to be a complex molecule that contains these two components.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Synthesis and Antimicrobial Properties : Research has demonstrated the synthesis of phenoxy acetic acid derivatives, including compounds structurally similar to [4-(di-1H-indol-3-ylmethyl)-2-methoxyphenoxy]acetic acid. These compounds have been evaluated for their antimicrobial activities against various strains of microbes, showcasing significant activity in some cases (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-Mycobacterial Agents
- Anti-Mycobacterial Applications : Another study focused on synthesizing derivatives of phenoxy acetic acid and assessing their effectiveness against Mycobacterium tuberculosis H 37 Rv. This research underscores the potential use of such compounds in treating mycobacterial infections (Yar, Siddiqui, & Ali, 2006).
Antioxidant Activities
- Antioxidant Potential : Indole-3-acetic acid analogues, which are closely related to the chemical structure , have been synthesized and evaluated for their antioxidant properties. This research highlights the potential of these compounds in combating oxidative stress-related conditions (Naik, Kumar, & Harini, 2011).
Biocatalysis for Trihydroxyphenolic Acids
- Enzymatic Synthesis Applications : A study on p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst reveals the potential of this enzyme to synthesize trihydroxyphenolic acids, which are potent antioxidants and could be used as medicinal agents. This implies the use of related compounds in enzymatic synthesis processes (Dhammaraj et al., 2015).
Pharmaceutical and Food Industry Applications
- Use in Pharmaceuticals and Foods : Research on ferulic acid, which shares a similar phenolic acid structure, indicates its various physiological functions and applications in the food and cosmetic industries. This suggests potential uses of this compound in similar domains (Ou & Kwok, 2004).
Analytical Applications
- Analytical Chemistry : The compound has been utilized in analytical chemistry, particularly in high-performance liquid chromatography for the determination of chlorophenoxy acids, indicating its role in analytical methodologies (Mattina, 1991).
Properties
IUPAC Name |
2-[4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-24-12-16(10-11-23(24)32-15-25(29)30)26(19-13-27-21-8-4-2-6-17(19)21)20-14-28-22-9-5-3-7-18(20)22/h2-14,26-28H,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRIMXWSSQQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)
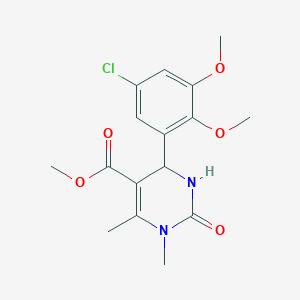
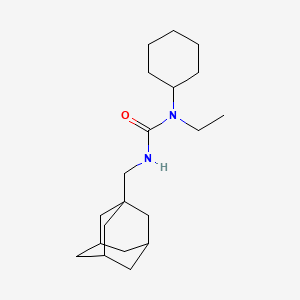
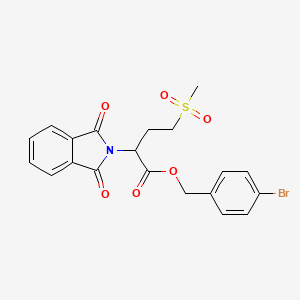
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4059552.png)
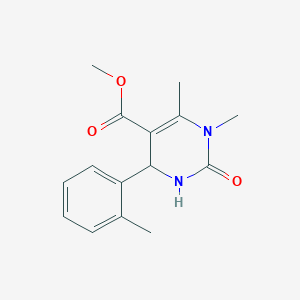
![2-[(4-chlorophenyl)imino]-5-(4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4059576.png)
![4-[(2,4-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4059588.png)
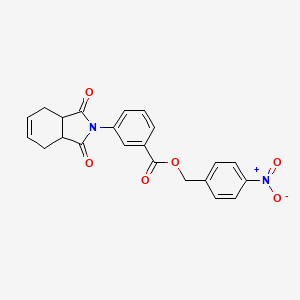
![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide](/img/structure/B4059605.png)
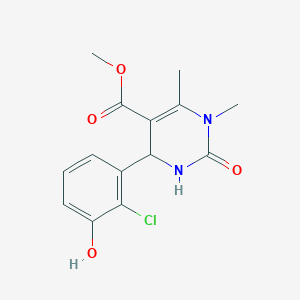
![1-(2-chlorobenzyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4059614.png)
![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B4059620.png)
